
(E)-methyl 2-((Z)-2-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-methyl 2-((Z)-2-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate is a useful research compound. Its molecular formula is C20H15N3O5S and its molecular weight is 409.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-methyl 2-((Z)-2-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate is a complex organic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural components of this compound suggest diverse pharmacological properties, including antibacterial and antifungal activities, making it a subject of interest for further study.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a thiazolidinone core, which is known for its biological activity, particularly in the context of antimicrobial properties.
Antimicrobial Activity
Studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial and antifungal properties. For instance, compounds related to thiazolidinone structures have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Thiazolidinone Derivatives
Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
---|---|---|---|
Compound A | 0.004 | 0.008 | Enterobacter cloacae |
Compound B | 0.015 | 0.030 | Staphylococcus aureus |
Compound C | 0.030 | 0.060 | Escherichia coli |
The most effective compounds exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than traditional antibiotics such as ampicillin, indicating a promising potential for clinical applications in treating resistant bacterial strains .
Anticancer Activity
Research has also highlighted the anticancer potential of thiazolidinone derivatives. Several studies have reported that these compounds induce apoptosis in cancer cell lines, with varying degrees of effectiveness depending on their structural modifications.
Table 2: Anticancer Activity Against PC-3 Cell Line
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound D | 56.26 ± 3.18 | DPPH radical scavenging |
Compound E | 1.20 ± 0.0785 | β-glucuronidase inhibition |
Compound F | 0.003 ± 0.09 | α-glucosidase inhibition |
These findings suggest that modifications to the thiazolidinone structure can enhance its potency against specific cancer types, making it an attractive candidate for further drug development .
Case Studies
- Case Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of several thiazolidinone derivatives against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications increased the antibacterial activity significantly compared to standard treatments .
- Case Study on Anticancer Properties : Another investigation focused on the effects of thiazolidinone derivatives on prostate cancer cells (PC-3). The study found that specific compounds induced cell cycle arrest and apoptosis, showcasing their potential as chemotherapeutic agents .
常见问题
Q. Basic: What synthetic methodologies are commonly employed for synthesizing this thiazolidinone derivative?
The compound is synthesized via cyclocondensation reactions involving thiosemicarbazide derivatives, α-haloacetic acid, and ketones or aldehydes. Key steps include:
- Refluxing a mixture of 3-substituted thiosemicarbazide (0.01 mol), chloroacetic acid (0.01 mol), and sodium acetate (0.02 mol) in a DMF/acetic acid solvent system (5:10 mL) for 2 hours .
- Recrystallization from DMF-ethanol to isolate the product.
- Confirming regioselectivity using X-ray crystallography to validate the (E/Z) stereochemistry of the imine and exocyclic double bonds .
Q. Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclocondensation reactions, while acetic acid aids in proton transfer .
- Catalyst tuning : Sodium acetate acts as a base to deprotonate intermediates, but substituting with ammonium acetate may alter reaction kinetics for better control over byproducts .
- Temperature modulation : Reflux (100–110°C) ensures sufficient energy for ring closure, but microwave-assisted synthesis could reduce reaction time and improve selectivity .
- Design of Experiments (DoE) : Statistical models (e.g., factorial design) can identify critical parameters (molar ratios, temperature) to maximize yield .
Q. Basic: What spectroscopic and crystallographic techniques confirm the compound’s structure?
- X-ray diffraction : Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 9.9684 Å, β = 105.929°) resolve double-bond stereochemistry and hydrogen-bonding networks (C–H⋯O interactions) .
- NMR : 1H and 13C NMR identify key functional groups:
- δ 170–175 ppm (ester carbonyl), δ 160–165 ppm (thiazolidinone C=O) .
- Coupling constants (e.g., 3JH-H>12 Hz) confirm (E/Z) configurations .
Q. Advanced: How can contradictions between experimental and computational structural data be resolved?
- DFT calculations : Compare optimized geometries (e.g., dihedral angles, bond lengths) with crystallographic data. Discrepancies in exocyclic double-bond lengths (e.g., C4–C5 = 1.40 Å experimentally vs. 1.38 Å computationally) may arise from crystal packing forces .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to explain deviations in torsion angles .
- Dynamic NMR : Probe temperature-dependent conformational changes in solution to reconcile static crystal data .
Q. Basic: What experimental strategies assess the compound’s biological activity?
- In vitro assays :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., furan vs. phenyl groups) to correlate electronic effects with activity .
Q. Advanced: How can stability and degradation pathways be studied under physiological conditions?
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic conditions. Monitor degradation via HPLC-MS to identify labile sites (e.g., ester or cyano groups) .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (40–60°C) .
- Metabolite profiling : Incubate with liver microsomes to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. Basic: How is the compound’s purity validated for pharmacological studies?
- HPLC-DAD : Use C18 columns (acetonitrile/water gradient) with UV detection at λ = 254 nm (aromatic absorption) .
- Elemental analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., C17H17N3O3S requires C = 59.46%, H = 4.99%) .
Q. Advanced: What strategies address low reproducibility in synthetic protocols?
- Byproduct analysis : Use LC-MS to identify impurities (e.g., uncyclized intermediates or oxidation products) .
- In situ monitoring : Employ ReactIR to track reaction progress and optimize quenching points .
- Crystallization control : Adjust antisolvent addition rates (e.g., ethanol into DMF) to avoid polymorphic mixtures .
属性
IUPAC Name |
methyl (2E)-2-[(2Z)-2-[1-cyano-2-(furan-2-ylmethylamino)-2-oxoethylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5S/c1-27-17(24)10-16-19(26)23(13-6-3-2-4-7-13)20(29-16)15(11-21)18(25)22-12-14-8-5-9-28-14/h2-10H,12H2,1H3,(H,22,25)/b16-10+,20-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKQXRXCSRWKCS-WDDFUJBJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1C(=O)N(C(=C(C#N)C(=O)NCC2=CC=CO2)S1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/1\C(=O)N(/C(=C(\C#N)/C(=O)NCC2=CC=CO2)/S1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。